
(2Z)-3-(benzenesulfonyl)-N-(3-chlorophenyl)-8-methoxy-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(benzenesulfonyl)-N-(3-chlorophenyl)-8-methoxy-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3-chlorophenyl)-8-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 8-methoxy-2H-chromen-2-one in the presence of a base to form the intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(3-chlorophenyl)-8-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
(2Z)-3-(benzenesulfonyl)-N-(3-chlorophenyl)-8-methoxy-2H-chromen-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3-chlorophenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(benzenesulfonyl)-N-(3-chlorophenyl)-2H-chromen-2-imine: Lacks the methoxy group.
(2Z)-3-(benzenesulfonyl)-N-(3-chlorophenyl)-8-hydroxy-2H-chromen-2-imine: Contains a hydroxy group instead of a methoxy group.
(2Z)-3-(benzenesulfonyl)-N-(3-bromophenyl)-8-methoxy-2H-chromen-2-imine: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the methoxy group in (2Z)-3-(benzenesulfonyl)-N-(3-chlorophenyl)-8-methoxy-2H-chromen-2-imine distinguishes it from similar compounds. This functional group can influence the compound’s chemical reactivity, biological activity, and overall properties, making it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chlorophenyl)-8-methoxychromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4S/c1-27-19-12-5-7-15-13-20(29(25,26)18-10-3-2-4-11-18)22(28-21(15)19)24-17-9-6-8-16(23)14-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPLOWPNIUKJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)Cl)C(=C2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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